molecular formula C6H6I2N2 B3272735 Hydrazine, (2,4-diiodophenyl)- CAS No. 57279-79-5

Hydrazine, (2,4-diiodophenyl)-

Cat. No.: B3272735
CAS No.: 57279-79-5
M. Wt: 359.93 g/mol
InChI Key: LWNXNFFWVHFBGJ-UHFFFAOYSA-N
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Description

Hydrazine, (2,4-diiodophenyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two iodine atoms attached to the phenyl ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, (2,4-diiodophenyl)- typically involves the reaction of 2,4-diiodoaniline with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4-diiodoaniline+hydrazine hydrateHydrazine, (2,4-diiodophenyl)-+by-products\text{2,4-diiodoaniline} + \text{hydrazine hydrate} \rightarrow \text{Hydrazine, (2,4-diiodophenyl)-} + \text{by-products} 2,4-diiodoaniline+hydrazine hydrate→Hydrazine, (2,4-diiodophenyl)-+by-products

Industrial Production Methods

Industrial production of Hydrazine, (2,4-diiodophenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (2,4-diiodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazine, (2,4-diiodophenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazine, (2,4-diiodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, (2,4-dinitrophenyl)-: This compound has nitro groups instead of iodine atoms and exhibits different chemical reactivity and applications.

    Hydrazine, (2,4-dichlorophenyl)-: The chlorine atoms confer different electronic properties and reactivity compared to iodine.

Uniqueness

Hydrazine, (2,4-diiodophenyl)- is unique due to the presence of iodine atoms, which influence its chemical reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and alter its electronic properties, making it distinct from other hydrazine derivatives.

Properties

IUPAC Name

(2,4-diiodophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNXNFFWVHFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306870
Record name Hydrazine, (2,4-diiodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57279-79-5
Record name Hydrazine, (2,4-diiodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57279-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2,4-diiodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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